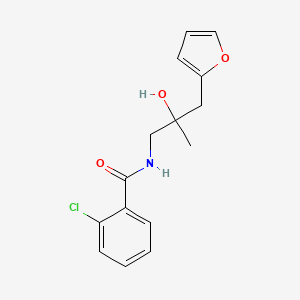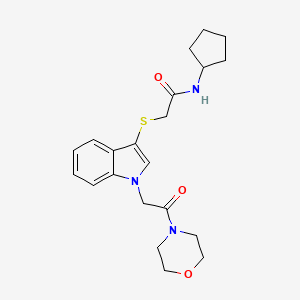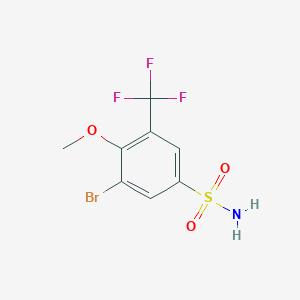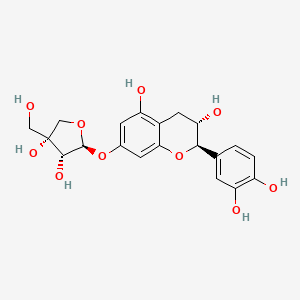![molecular formula C15H20O2 B2646346 4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one CAS No. 1019392-34-7](/img/structure/B2646346.png)
4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one, also known as Hesperetin, is a flavonoid found in citrus fruits and has been widely studied for its potential health benefits. It has been shown to possess anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. In
Aplicaciones Científicas De Investigación
1. Spectroscopic Properties and Synthesis
- A study by Espinoza-Hicks et al. (2012) focused on the synthesis and spectroscopic properties of a compound closely related to 4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one. They used density functional theory (DFT) to analyze molecular structure, NMR, and IR spectra, revealing detailed information about the chemical properties of the compound.
2. Crystallography and Molecular Structure
- Research on similar compounds includes the work by Loughrey et al. (2010) and Shi & Jian (1999), which explored the crystallographic structures of related compounds, providing insights into their geometric configurations and potential applications in material science.
3. Pharmaceutical Applications
- A compound structurally similar to this compound, Omel’kov et al. (2019) demonstrated potential in the treatment of tuberculosis, indicating that derivatives of this chemical structure may have significant medicinal properties.
4. Materials Science
- Hsiue & Jr-Hong Chen (1995) synthesized ferroelectric side chain polysiloxanes containing derivatives of this compound, studying their mesomorphic behavior and thermal properties, which are crucial in advanced material applications.
5. Organic Chemistry
- Studies like Douglass et al. (1992) on tautomerism in quinaldyl ketones, which are structurally similar to the compound of interest, contribute to the understanding of chemical reactivity and stability in organic chemistry.
Propiedades
IUPAC Name |
4-[4-(3-methylbut-2-enoxy)phenyl]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-12(2)10-11-17-15-8-6-14(7-9-15)5-4-13(3)16/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFQEWPXZGUTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)CCC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2646267.png)



![N-[2-Fluoro-5-[[2-(4-hydroxyphenyl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2646274.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2646276.png)


![N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2646280.png)
![2-{2-methyl-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-1-(4-phenylpiperazino)-1-ethanone](/img/structure/B2646281.png)
![3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2646284.png)

